molecular formula C13H17Cl2FN4O B13638943 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride

3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole dihydrochloride

Cat. No.: B13638943
M. Wt: 335.20 g/mol
InChI Key: XSNOQCYBHPTJTG-UHFFFAOYSA-N
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Description

5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated pyridine ring, a piperidine moiety, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the piperidine moiety: This step involves the alkylation of the oxadiazole ring with a piperidine derivative.

    Fluorination of the pyridine ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is unique due to its combination of a fluorinated pyridine ring, a piperidine moiety, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H17Cl2FN4O

Molecular Weight

335.20 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C13H15FN4O.2ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;;/h1-2,8-9,15H,3-7H2;2*1H

InChI Key

XSNOQCYBHPTJTG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl.Cl

Origin of Product

United States

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